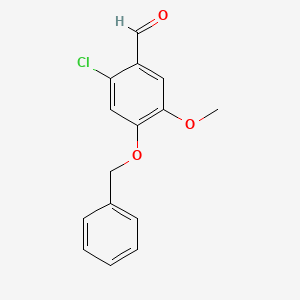![molecular formula C14H16N2O3S2 B5761546 N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and tumor growth. It has also been found to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce the activity of certain enzymes involved in tumor growth, and induce cell death in cancer cells. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. It has also been found to have low toxicity levels. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can make it difficult to work with in certain assays. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the study of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, there is a need for further research into its mechanism of action and long-term effects.
Synthesis Methods
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 4-(dimethylamino)sulfonyl chloride. The final product is obtained through the reaction of the intermediate product with ammonia.
Scientific Research Applications
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-4-9-13(20-10)14(17)15-11-5-7-12(8-6-11)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXPKAXWEAMRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylsulfamoyl)phenyl]-5-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1,4,6-trimethyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5761476.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)

![ethyl 4-amino-2-[(1-naphthylmethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5761489.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)